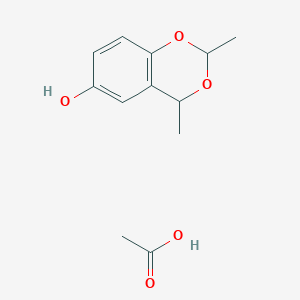![molecular formula C9H9NO6S B14401138 6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85618-29-7](/img/structure/B14401138.png)
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
The synthesis of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One common method includes the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . This reaction can yield a range of novel polycyclic azetidinone structures. Another method involves the 1,3-dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxide . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including cycloaddition and dipolar addition reactions. For example, it participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, yielding a range of novel polycyclic azetidinone structures . Common reagents used in these reactions include diazomethane and acetonitrile oxide . The major products formed from these reactions are typically polycyclic azetidinone derivatives, which can be further modified for various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex polycyclic structures . . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can undergo 1,3-dipolar addition reactions with diazomethane, leading to the formation of spirodihydropyrazole-carbapenems . These reactions are facilitated by the presence of multiple functional groups in the molecule, which allow it to participate in various chemical transformations.
Comparison with Similar Compounds
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is similar to other compounds in the olivanic acid family, such as p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . its unique structure and functional groups make it distinct from other related compounds. For example, it has a sulfo group that is not present in many other olivanic acid analogues . This uniqueness allows it to participate in specific chemical reactions and interact with different biological targets, making it a valuable compound for various scientific applications.
Properties
CAS No. |
85618-29-7 |
|---|---|
Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c1-2-4-5-3-6(17(14,15)16)7(9(12)13)10(5)8(4)11/h2,5H,3H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
SQVYYEDWKDJKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)


![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)



![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)




![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
